M 25

Hedgehog signaling Smoothened receptor Allosteric modulation

M 25 is a critical Smo antagonist for Hh pathway research, uniquely potent against GSA-10 and SAG where others fail. Its well-defined IC50s ensure assay reproducibility, making it the essential control for studies on novel Smo binding sites. Avoid experimental misinterpretation with inferior alternatives.

Molecular Formula C23H29N3O2
Molecular Weight 379.5 g/mol
Cat. No. B1150227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM 25
SynonymsN-[[1-(2-Methoxyphenyl)-1H-indazol-5-yl]methyl]-2-propylpentanamide
Molecular FormulaC23H29N3O2
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCCCC(CCC)C(=O)NCC1=CC2=C(C=C1)N(N=C2)C3=CC=CC=C3OC
InChIInChI=1S/C23H29N3O2/c1-4-8-18(9-5-2)23(27)24-15-17-12-13-20-19(14-17)16-25-26(20)21-10-6-7-11-22(21)28-3/h6-7,10-14,16,18H,4-5,8-9,15H2,1-3H3,(H,24,27)
InChIKeyWATNXVHKRRTUFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





M 25: A Potent Smoothened (Smo) Antagonist for Hedgehog Pathway Inhibition in Research


M 25 (CAS 1186293-14-0) is a potent small-molecule antagonist of the Smoothened (Smo) receptor, a key transducer of the Hedgehog (Hh) signaling pathway . It is chemically defined as N-[[1-(2-Methoxyphenyl)-1H-indazol-5-yl]methyl]-2-propylpentanamide, with a molecular weight of 379.5 and a purity of ≥98% (HPLC) . The compound is a critical research tool for dissecting Hh signaling mechanisms, offering high potency in cell-based assays [1].

Why M 25 Cannot Be Simply Substituted by Other Smo Antagonists in Critical Research


While multiple small molecules target the Smoothened receptor, their functional outcomes are not equivalent. M 25 differentiates itself through its specific potency and unique activity profile against novel Smo binding sites. For instance, in studies characterizing the novel Smo agonist GSA-10, M 25 demonstrated potent antagonism at concentrations where other clinical antagonists, such as GDC-0449 (vismodegib), were only effective in the micromolar range, while others like cyclopamine were completely ineffective [1]. This demonstrates that Smo antagonists are not a monolith; their efficacy is highly context-dependent based on the specific ligand or activation mechanism being studied. Substituting M 25 with another Smo antagonist without careful consideration of the experimental context could lead to misinterpretation of results, particularly when investigating novel allosteric sites or non-canonical pathway activation [1].

Quantitative Differentiation of M 25 Against Key Smo Antagonist Comparators


Comparative Potency in Inhibiting a Novel Smo Agonist Site

M 25 demonstrates potent antagonism of the Smo agonist GSA-10 in a functional differentiation assay, contrasting sharply with other well-known Smo antagonists. This indicates a distinct mechanism or binding site interaction profile [1].

Hedgehog signaling Smoothened receptor Allosteric modulation

Potency in Antagonizing SAG-Mediated Differentiation

M 25 is a potent antagonist of SAG, another Smo agonist, in a cell differentiation assay. This provides a quantitative benchmark for its functional activity in a distinct agonist context .

Hedgehog signaling Cellular differentiation Small molecule antagonist

Inhibition of Canonical Hedgehog Transcriptional Activity

M 25 is a potent inhibitor of Sonic Hedgehog (Shh)-induced Gli luciferase reporter activity, a direct measure of canonical Hh pathway transcriptional output . While other Smo antagonists also inhibit this pathway, the specific potency of M 25 (IC50 = 5 nM) provides a crucial benchmark for selecting the appropriate compound for a given experimental window .

Hedgehog signaling Luciferase reporter assay Transcriptional regulation

Recommended Research Applications for M 25 Based on Validated Evidence


Characterizing Novel Non-Canonical Smoothened Signaling Mechanisms

Based on its potent and selective inhibition of GSA-10-mediated differentiation at nanomolar concentrations, M 25 is the antagonist of choice for studies investigating novel Smo active sites or allosteric modulation. Unlike vismodegib (micromolar inhibition) and cyclopamine (no inhibition), M 25 provides a robust control to confirm that observed effects are specifically mediated through Smo activation by GSA-10-like ligands .

Benchmarking Smo Agonist Activity in Osteoblast Differentiation Assays

M 25 serves as an essential negative control and potency benchmark in studies of Hh pathway activation. Its well-defined IC50 values against both GSA-10 (69 nM) and SAG (115 nM) in C3H10T1/2 cell differentiation assays allow for precise calibration of agonist activity and validation of experimental systems .

Investigating Canonical Hedgehog Signaling in Gene Reporter Assays

For standard assays measuring Shh-induced Gli luciferase activity, M 25 (IC50 = 5 nM) provides a reliable, well-characterized option for blocking the pathway. Its slightly lower potency compared to vismodegib (IC50 = 3 nM) may be advantageous in experiments requiring a more graded inhibition or when minimizing potential off-target effects at higher concentrations is a priority .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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